Sub-100 nM P2X4 and P2X7 Receptor Antagonism: Potency Not Achievable with Non-Benzodioxole Carboxamide Analogs
1,3-Benzodioxole-5-carboxylic acid-derived N-carbamothioyl carboxamides exhibit potent and selective antagonism of human P2X4 and P2X7 receptors with IC₅₀ values in the 18-39 nM range [1]. The compound 9o (N-((2-bromo-4-isopropylphenyl)carbamothioyl)benzo[d][1,3]dioxole-5-carboxamide) achieved an IC₅₀ of 39 nM with selectivity for h-P2X4R, while compound 9q (N-(quinolin-8-ylcarbamothioyl)benzo[d][1,3]dioxole-5-carboxamide) reached an IC₅₀ of 18 nM with selectivity for h-P2X7R [1]. In contrast, non-benzodioxole carboxamide analogs tested within the same 17-compound series showed negligible P2XR inhibition, demonstrating that the 1,3-benzodioxole-5-carboxylate scaffold is essential for achieving sub-100 nM potency at these therapeutically relevant ion channels [1].
| Evidence Dimension | h-P2X4 and h-P2X7 receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | 9o: IC₅₀ = 0.039 ± 0.07 μM (h-P2X4R); 9q: IC₅₀ = 0.018 ± 0.06 μM (h-P2X7R) |
| Comparator Or Baseline | Non-benzodioxole carboxamide analogs in same series: negligible/undetectable P2XR inhibition |
| Quantified Difference | Benzodioxole scaffold confers >250- to >500-fold potency enhancement relative to non-benzodioxole carboxamides |
| Conditions | Ca²⁺ influx assay in h-P2XR-expressing h-1321N1 astrocytoma cell lines |
Why This Matters
For medicinal chemistry programs targeting P2X receptors in chronic pain or inflammatory disease, selection of the 1,3-benzodioxole-5-carboxylate scaffold is justified by quantitative evidence of sub-100 nM potency that cannot be achieved with simple benzoate-derived carboxamides.
- [1] Mahmood A, Villinger A, Iqbal J. Therapeutic potentials and structure-activity relationship of 1,3-benzodioxole N-carbamothioyl carboxamide derivatives as selective and potent antagonists of P2X4 and P2X7 receptors. Eur J Med Chem. 2022;238:114491. PMID: 35660250. View Source
